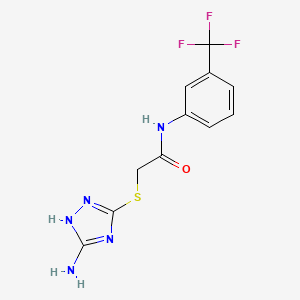

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned contains several functional groups, including an amino group (NH2), a 1,2,4-triazole ring, a thioether group (R-S-R’), and a trifluoromethyl group (CF3). These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The 1,2,4-triazole ring is a type of heterocyclic aromatic ring, which can contribute to the stability of the molecule. The presence of the amino group and the thioether group could potentially affect the polarity of the molecule .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the thioether group might be involved in oxidation-reduction reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. For example, its solubility might be influenced by the polar amino group and the nonpolar trifluoromethyl group .

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of related compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, leading to N-(4H-1,2,4-Triazol-4-yl)acetamide, which serves as a precursor for further chemical modifications. These modifications aim to explore different chemical structures for potential applications in pharmaceutical and biological research (Panchal & Patel, 2011).

- Structural characterization and reactivity studies of acetamide derivatives have led to the synthesis of novel compounds with potential antimicrobial activities. This includes exploring the reactivity of bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, generating compounds with varied biological activities (Fahim & Ismael, 2019).

Biological Activities

- Some acetamide derivatives have been evaluated for their antitumor activity, demonstrating potential against various cancer cell lines. This includes the investigation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their in vitro antitumor efficacy (Yurttaş, Tay, & Demirayak, 2015).

- Additionally, acetamide compounds containing thioamide groups have shown antifungal and plant growth-regulating activities, suggesting their application in agricultural sciences as well (Fa-qian et al., 2005).

Chemical Properties and Reactivity

- The reactivity of thioureido-acetamides has been explored for synthesizing various heterocyclic compounds through one-pot cascade reactions. This demonstrates the potential of acetamide derivatives in creating a wide range of chemical entities for further biological testing (Schmeyers & Kaupp, 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5OS/c12-11(13,14)6-2-1-3-7(4-6)16-8(20)5-21-10-17-9(15)18-19-10/h1-4H,5H2,(H,16,20)(H3,15,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDRGXGZORTGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NNC(=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2422152.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2422155.png)

![N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2422156.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2422157.png)

![4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline](/img/structure/B2422159.png)

![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)

![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)